(4-Chlorophenyl)(4-ethylphenyl)methanol
Description
(4-Chlorophenyl)(4-ethylphenyl)methanol is a diarylmethanol derivative featuring two aromatic rings: a 4-chlorophenyl group and a 4-ethylphenyl group, both attached to a central carbon bearing a hydroxyl group. Its molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.74 g/mol. This compound exhibits moderate lipophilicity (estimated logP ≈ 4.5), influenced by the electron-withdrawing chlorine and the lipophilic ethyl group.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-ethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCWNHGINTQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-ethylphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-ethylbenzylmagnesium bromide) acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (4-Chlorophenyl)(4-ethylphenyl)ketone.
Reduction: The major product is (4-Chlorophenyl)(4-ethylphenyl)methane.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide can yield (4-Methoxyphenyl)(4-ethylphenyl)methanol.
Scientific Research Applications
(4-Chlorophenyl)(4-ethylphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-ethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features |
|---|---|---|---|---|
| (4-Chlorophenyl)(4-ethylphenyl)methanol | C₁₅H₁₅ClO | 246.74 | ~4.5* | Diaryl methanol with Cl and ethyl substituents |
| (4-Chlorophenyl)methanol | C₇H₇ClO | 142.58 | 1.99 | Single 4-chlorophenyl group |
| (4′-Chlorobiphenyl-3-yl)methanol | C₁₃H₁₁ClO | 218.68 | ~3.2 | Biphenyl system with Cl and methanol |
| Tris(4-chlorophenyl)methanol (TCPM-OH) | C₁₉H₁₃Cl₃O | 387.67 | 6.8† | Three 4-chlorophenyl groups |
| 3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | C₁₇H₁₅ClO | 270.76 | 5.27 | α,β-unsaturated ketone backbone |
*Estimated based on substituent contributions.
†Reported for TCPM-OH due to high chlorination .
Key Observations:
- Lipophilicity: The ethyl group in this compound increases logP compared to simpler analogs like (4-Chlorophenyl)methanol (logP 1.99) . TCPM-OH, with three chlorophenyl groups, is significantly more lipophilic (logP 6.8) .
- Steric Effects: The biphenyl system in (4′-Chlorobiphenyl-3-yl)methanol introduces conformational rigidity absent in the target compound .
- Reactivity: The propenone derivative () features a conjugated ketone, enabling Michael addition reactions, unlike the alcohol functionality in the target compound .
Biological Activity
(4-Chlorophenyl)(4-ethylphenyl)methanol, a compound with a specific molecular structure, has garnered interest in various fields of research due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound, and its chemical formula is C15H15ClO. The synthesis typically involves a Grignard reaction between 4-chlorobenzaldehyde and 4-ethylbenzylmagnesium bromide, utilizing diethyl ether as a solvent. This reaction results in the formation of the desired alcohol through nucleophilic attack on the carbonyl carbon of the aldehyde.
The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with various biological molecules. This interaction may influence protein structures and enzymatic functions, potentially modulating their activity. The compound's chlorine and ethyl substituents also contribute to its unique reactivity profile compared to similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The compound's mechanism may involve disrupting cellular membranes or interfering with metabolic pathways in microorganisms .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated low acute toxicity levels; however, further investigations are needed to evaluate chronic exposure effects and potential carcinogenicity. Comparative studies with structurally similar compounds suggest that this compound may possess lower toxicity than others in its class .
Case Studies
Several case studies highlight the biological implications of this compound:
- Antimicrobial Efficacy : A study conducted on the compound's antibacterial effects demonstrated significant inhibition of growth in E. coli and Staphylococcus aureus, indicating its potential as a therapeutic agent.
- Comparative Toxicity Analysis : Research comparing this compound with related phenolic compounds revealed that it exhibits lower mutagenic activity in bacterial assays, suggesting a safer profile for potential use in medicinal chemistry .
Applications in Research and Industry
This compound serves multiple roles across various scientific domains:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal medications.
- Chemical Synthesis : The compound is utilized as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in chemical reactions .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Toxicity Level | Unique Properties |
|---|---|---|---|
| This compound | Moderate | Low | Unique combination of chlorine and ethyl groups |
| (4-Chlorophenyl)(phenyl)methanol | High | Moderate | Lacks ethyl group |
| (4-Chlorophenyl)(4-methylphenyl)methanol | Low | Low | Methyl group presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
